Cas no 825596-97-2 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
- AKOS001445738
- N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
- STK204060
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
- F2646-0003
- 825596-97-2
-
- インチ: InChI=1S/C18H18N2O2S2/c1-3-22-12-9-10-14-16(11-12)24-18(19-14)20-17(21)13-7-5-6-8-15(13)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
- InChIKey: BZYPPBNTHBPUEB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 358.08097017Da
- どういたいしつりょう: 358.08097017Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 105Ų
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2646-0003-1mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2646-0003-10mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2646-0003-20mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2646-0003-75mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2646-0003-40mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2646-0003-2mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2646-0003-3mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2646-0003-5mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2646-0003-5μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2646-0003-50mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide |
825596-97-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamideに関する追加情報
N-(6-Ethoxy-1,3-Benzothiazol-2-Yl)-2-(Ethylsulfanyl)Benzamide: A Comprehensive Overview
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide, commonly referred to by its CAS number 825596-97-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiazoles, which are well-known for their versatile properties and wide-ranging uses in drug discovery, material science, and analytical chemistry. The structure of this compound is characterized by a benzothiazole ring system substituted with an ethoxy group at position 6 and an ethylsulfanyl group at position 2 of the benzamide moiety.
The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and functional group transformations. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for the preparation of such compounds. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity levels.
One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have shown that benzothiazole derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide has demonstrated significant inhibitory effects on certain enzymes associated with inflammatory pathways. This makes it a valuable candidate for further exploration in drug development programs targeting chronic inflammatory diseases.
In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The unique electronic properties of benzothiazole derivatives make them suitable for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on optimizing the electronic characteristics of these compounds through strategic substitution patterns. For example, the presence of an ethoxy group at position 6 enhances the compound's solubility in organic solvents, while the ethylsulfanyl group at position 2 improves its stability under thermal conditions.
The environmental impact of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is another area of growing interest. As industries increasingly prioritize sustainability, there is a need to evaluate the biodegradability and eco-toxicity of such compounds. Preliminary studies suggest that this compound exhibits moderate biodegradability under aerobic conditions; however, further research is required to fully understand its environmental fate and potential risks.
In conclusion, N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide (CAS No: 825596-97-2) represents a versatile compound with significant potential across multiple disciplines. Its unique chemical structure lends itself to diverse applications in pharmacology, material science, and environmental chemistry. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
825596-97-2 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide) 関連製品
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